ODTMS modifies substrate surfaces to be hydrophobic or to serve as a foundation for further functionalization.
| Application Area | Specific Use | Key Outcome / Function |
|---|---|---|
| Superhydrophobic & Self-Healing Coatings | Oil/water separation fabrics [1] | Self-restoring superhydrophobicity after damage (e.g., plasma, acid/base); prolonged service life. |
| Membrane & Surface Modification | Nanoporous alumina or silica membranes [2] | Imparts hydrophobicity; decreases ion/molecule transport; creates "gated" channels responsive to surfactants. |
| Nanotechnology & Electronics | Organic semiconductor thin films (e.g., PTCDI-C8) on silica [3] | Alters interfacial properties; affects molecular ordering/performance of electronic devices. |
| Controlled Nanoparticle Deposition | Lithographically patterned silicon substrates [4] | Creates hydrophobic SAM patterns for selective nanoparticle assembly via van der Waals forces. |
Here are detailed methodologies for key ODTMS surface modification techniques.
This common solution-phase method creates a hydrophobic layer on flat or polished surfaces [4].
This protocol modifies inner pore surfaces to create functional nanochannels [2].
This advanced method uses ODTMS with polydopamine (PDA) to create a robust, self-healing surface [1].
The following diagram illustrates the chemical process of ODTMS forming a self-assembled monolayer on a substrate surface, which is the foundation for creating hydrophobic coatings.
ODTMS surface modification involves hydrolysis and condensation [4].
ODTMS coatings exhibit specific performance characteristics and limitations.
ODTMS is a versatile tool for engineering surface properties. The choice of application method depends on the substrate geometry and desired functionality. While ODTMS coatings can face long-term stability challenges in water, strategies like using under-layers or designing self-healing systems can mitigate these issues.
Since direct information on OTMS is unavailable, the table below summarizes the general polymerization mechanisms and hydrolysis concepts that are highly relevant to organosilicon chemistry like OTMS.
| Category | Mechanism/Type | Key Features | Typical Initiators/Conditions |
|---|---|---|---|
| Polymerization Mechanisms [1] | Radical Polymerization | Three-step process (initiation, propagation, termination); forms polymers via free radicals. | Thermal or photolytic decomposition of radical initiators. |
| Cationic Polymerization | Follows a pathway similar to radical polymerization but uses cationic reactive intermediates. | Strong acids, Lewis acids. | |
| Anionic Polymerization | Follows a pathway similar to radical polymerization but uses anionic reactive intermediates. | Strong bases, alkali metals, organolithium compounds. | |
| Coordination Polymerization (Ziegler-Natta) | Uses catalysts for controlled configuration; produces unbranched, high molecular weight polymers. | Transition metal halides with organometallic reagents. | |
| Condensation Polymerization | Monomers join with the loss of a small molecule (e.g., water); slower, often lower molecular weight polymers. | Heating, often with bi-functional monomers (e.g., diols, diamines). | |
| Hydrolysis Principles | Enzymatic Hydrolysis | Highly specific breakdown of a substrate (e.g., a glycosidic bond in lactose). | Enzymes (e.g., β-galactosidase/lactase), controlled pH and temperature [2]. |
| Acid/Base-Catalyzed Hydrolysis | Non-specific chemical breakdown of bonds in an acidic or basic medium. | Acidic or alkaline conditions [2]. |
To design experiments for OTMS without specific protocols in the search results, you can adapt general principles and characterize the reaction closely.
Based on the general principles and experimental techniques found, the following Graphviz diagram outlines a logical workflow for studying OTMS hydrolysis and polymerization.
A logical workflow for studying the two-step process of OTMS polymerization, highlighting key variable parameters and characterization methods.
The tables below summarize the core physical properties and solubility characteristics of Octadecyltrimethoxysilane (CAS 3069-42-9) from the search results.
| Property | Value / Description | Reference |
|---|---|---|
| CAS No. | 3069-42-9 | [1] [2] [3] |
| Molecular Formula | C₂₁H₄₆O₃Si | [1] [2] [3] |
| Molecular Weight | 374.67 - 374.69 g/mol | [1] [2] |
| Appearance | Colorless to yellow liquid | [1] [2] [4] |
| Melting Point | 13°C to 17°C | [1] [2] [3] |
| Boiling Point | 170°C at 0.1 mmHg | [1] [2] [3] |
| Density | 0.880 - 0.883 g/mL at 25°C | [1] [2] [3] |
| Refractive Index | 1.4380 - 1.4440 | [1] [2] [5] |
| Flash Point | 139°C - 140°C (284°F) | [1] [2] [4] |
| Purity | Technical grade (90%), 92%, 97% min available | [1] [5] [6] |
| Solubility & Stability | Characteristics | Reference |
|---|---|---|
| Water Solubility | Insoluble (reacts); hydrolyzes slowly in the presence of moisture/water | [1] [2] [4] |
| Other Solubility | Slightly soluble in chloroform | [2] [4] |
| Hydrolytic Sensitivity | High; sensitive to moisture, irreversibly degrading to a siloxane polymer | [2] [3] |
| Stability | Stable, but incompatible with strong oxidizing agents; store in a cool, dry place away from moisture | [2] [4] |
Based on the search results, here are the primary applications and important handling information for researchers.
The following diagram illustrates a generalized experimental workflow for using OTMS to create a hydrophobic surface, based on its described applications.
Diagram 1: A general workflow for creating a hydrophobic surface using OTMS, highlighting key steps from substrate preparation to curing.
The search results do not contain detailed, step-by-step laboratory protocols. However, the following points outline the critical methodological considerations for working with OTMS, inferred from its physical properties and common applications.
The formation of an OTMS monolayer is a multi-step process that occurs at the interface between the OTMS solution and a solid substrate.
The diagram below illustrates this multi-step mechanism.
A critical technical advantage of OTMS is its non-corrosive nature compared to the commonly used octadecyltrichlorosilane (ODTS). The table below summarizes the key differences.
| Feature | OTMS (Octadecyltrimethoxysilane) | ODTS (Octadecyltrichlorosilane) |
|---|---|---|
| Reactive Group | Methoxy (-OCH₃) [3] | Chloro (-Cl) [3] |
| Hydrolysis By-product | Methanol [4] | Hydrochloric Acid (HCl) [3] |
| Impact on Metal Features | Compatible; no etching observed [4] | Etches delicate metal features (e.g., Al) due to HCl [3] [4] |
| Growth Rate & Morphology | Slower growth rate with distinct island morphology [3] | Faster growth [3] |
| Stability | Forms a robust, covalently bound monolayer [1] | Forms a robust monolayer, but formation process is corrosive [3] |
This protocol outlines the formation of an OTMS SAM on a silicon wafer substrate, based on common laboratory practices inferred from the search results [3] [1].
Characterization is crucial for confirming SAM quality, order, and functionality. The following table summarizes key techniques and the quantitative or morphological data they provide for OTMS SAMs.
| Technique | Key Measurable Parameters | Application to OTMS SAMs |
|---|---|---|
| Atomic Force Microscopy (AFM) | Island height, surface coverage, RMS roughness, island morphology [3]. | Directly images island growth; measures island height (~2-3 nm), tracks surface coverage over time, quantifies film roughness [3]. |
| Contact Angle Goniometry | Water contact angle (hydrophobicity) [2]. | Measures advancing/receding water contact angle; a high contact angle (>100°) indicates well-ordered methyl-terminated surface [3]. |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic composition, chemical bonding states (e.g., Si 2p, C 1s), film thickness via photoelectron attenuation [2]. | Confirms presence of Si and C; differentiates between Si-O-Si/C-Si bonds and substrate Si; estimates monolayer coverage [1]. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Molecular vibration modes (e.g., CH₂ stretches), molecular tilt angle [2]. | Positions of CH₂ stretching peaks indicate degree of chain order; low wavenumbers suggest all-trans crystalline packing [1]. |
| Ellipsometry | Film thickness [2]. | Measures monolayer thickness; for a dense OTS/OTMS monolayer, expect ~25-28 Å [1]. |
The experimental workflow from substrate preparation to characterization is summarized in the following diagram.
OTMS provides a robust and metal-compatible route to creating highly ordered hydrophobic monolayers. Its primary advantage lies in the non-corrosive formation process, making it indispensable for modifying sensitive devices like surface acoustic wave (SAW) sensors [4]. Success hinges on strict control of water content during formation and the use of proper anhydrous techniques to prevent bulk polymerization.
The table below summarizes the key identification and physical property data for Octadecyltrimethoxysilane.
| Property | Value |
|---|---|
| CAS No. | 3069-42-9 [1] [2] |
| Molecular Formula | C₂₁H₄₆O₃Si [1] [2] |
| Molecular Weight | 374.67-374.69 g/mol [1] [2] |
| Appearance | Colorless transparent liquid [1] |
| Boiling Point | 170°C at 0.1 mmHg [1] [2] [3] |
| Density | 0.883 - 0.885 g/mL at 25°C [1] [3] |
| Flash Point | 139 - 140°C (284°F) [1] [2] [3] |
| Refractive Index | 1.438 - 1.44 [1] [2] [3] |
This chemical requires careful handling to prevent irritation. The key hazard and safety information is summarized below.
| Aspect | Description |
|---|---|
| Hazard Classification | Irritant [1] |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [2] | | Risk Phrases | R36/37/38: Irritating to eyes, respiratory system, and skin [1] | | Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection [1] [2]. | | In Case of Eye Contact | Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice [1] [2]. | | Storage | Store in a cool, dry place away from moisture to prevent hydrolysis [1]. The product may become turbid during storage [2]. |
For your in-depth guide, here is an overview of key toxicology testing principles. The following diagram illustrates the workflow for acute oral toxicity testing, which is a fundamental assessment for any chemical.
Workflow for acute oral toxicity testing based on OECD guidelines.
While the search results do not specify the exact toxicological data (like LD50) for this compound, they do reference established OECD guidelines for determining chemical safety [4]. These guidelines provide the experimental protocols you require.
To build a complete safety profile for this compound, I suggest you:
The following table summarizes key experimental conditions and findings from studies on ODTMS coatings for aluminum alloys.
| Aspect | Details from Research |
|---|---|
| Substrate | Aluminum Alloy (AA2024) [1] |
| Application Method | Dip-coating [1] |
| Key Parameter | Deposition pH can significantly influence performance. A study on a magnesium alloy (ZE41) found pH 5 to be optimal [2]. |
| Performance & Stability | Coatings show initial improvement in corrosion resistance but hydrolyze over time when immersed in water, losing hydrophobicity [1]. Under-layers (e.g., permanganate conversion coating) can improve long-term stability [1]. |
| Common Characterization | Electrochemical Impedance Spectroscopy (EIS), Water Contact Angle, SEM, XPS [2] [1] |
Based on the gathered literature, here is a common workflow for applying and testing ODTMS coatings. You can use the following diagram to understand the logical sequence of the process.
A critical finding from the research is the long-term instability of ODTMS coatings in contact with water. The diagram below illustrates the hypothesized degradation mechanism.
To design a robust ODTMS coating protocol, you should focus on the following aspects, as the specific details for aluminum alloys are not fully elaborated in the available literature:
Octadecyltrimethoxysilane (OTMS), with the CAS number 3069-42-9, is a prominent organosilicon compound widely employed for fabricating hydrophobic surfaces and self-assembled monolayers (SAMs). This chemical possesses a unique molecular structure featuring a long hydrophobic alkyl chain (C₁₈H₃₇) coupled with three hydrolyzable methoxy groups attached to a silicon atom. This structure enables OTMS to serve as an effective silane coupling agent that can bridge inorganic substrates with organic materials, thereby imparting water-repellent characteristics to modified surfaces. [1] [2]
The hydrophobic effect of OTMS originates from its non-polar octadecyl chain, which minimizes hydrogen bonding and shields polar surfaces from interaction with water molecules. When applied to substrates, OTMS creates a non-polar interphase that exhibits remarkable water repellency while maintaining permeability to water vapor. This "breathable" barrier property is crucial for many practical applications as it reduces deterioration at the coating interface associated with entrapped water. Additionally, the trimethoxysilane groups enable covalent bonding to oxide surfaces through hydrolysis and condensation reactions, resulting in durable surface modifications. [3] [4]
Table 1: Fundamental Properties of n-Octadecyltrimethoxysilane (OTMS)
| Property | Specification | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₄₆O₃Si | [1] [2] |
| Molecular Weight | 374.67-374.68 g/mol | [3] [1] |
| Appearance | Colorless transparent liquid | [4] [1] |
| Density | 0.883-0.885 g/mL at 25°C | [3] [4] |
| Boiling Point | 170°C at 0.1 mmHg | [3] [4] |
| Melting Point | 13-17°C | [3] [5] |
| Refractive Index | 1.439 @ 20°C | [3] [4] |
| Flash Point | 140°C (284°F) | [3] [4] |
| Purity | Typically 92-95% (including isomers) | [3] [2] |
The solution-based deposition of OTMS involves dissolving the silane in appropriate solvents followed by application onto substrates through techniques such as dip-coating, spin-coating, or spray-coating. The hydrolysis of methoxy groups initiates when OTMS comes into contact with moisture, generating silanol groups that subsequently condense to form siloxane linkages (Si-O-Si) with the substrate surface and with adjacent OTMS molecules. This process results in the formation of a polysilsesquioxane network with the hydrophobic alkyl chains oriented outward, creating a water-repellent surface. Research on aluminum alloys has demonstrated that modification with OTMS solutions produces surfaces with excellent superhydrophobic properties and superior corrosion protection compared to shorter-chain silanes. [6]
A critical consideration in solution-phase deposition is the competitive hydrolysis and condensation kinetics, which can be manipulated by adjusting pH, water content, and catalyst concentration. Studies have shown that the formation of high-quality OTMS monolayers is highly dependent on subphase pH, surface pressure, and incubation time. The presence of additives such as methyl stearate can significantly accelerate the hydrolysis and condensation rates by acting as an inert filler molecule that reduces electrostatic repulsion between protonated OTMS intermediates. This approach has been shown to reduce monolayer gelation time from 30 hours to just 30 minutes at optimal OTMS:SME molar ratios. [7]
A novel solvent-free strategy for fabricating crystalline superhydrophobic coatings has been developed through solid-state hydrolysis and polycondensation of bulk OTMS under hydrogen chloride/water vapor atmosphere. This single-step process generates coral-like surface morphologies composed of bilayered C₁₈H₃₇SiOₓ–OₓSiC₁₈H₃₇ crystalline structures. The resulting coatings exhibit exceptional water repellency with a contact angle of θA = 152° ± 1 and low hysteresis of △θ = 2° ± 1.1, which translates to remarkable self-cleaning properties. Importantly, these coatings maintain their superhydrophobic characteristics even after prolonged exposure (12 hours) to highly corrosive media including 1 M HCl or NaOH solutions, demonstrating outstanding chemical resistance. [8]
The solid-state method offers significant advantages by eliminating solvents from the coating process, which simplifies fabrication and reduces environmental impacts. The microcrystalline structure formed during this process provides both the necessary surface roughness and low surface energy required for superhydrophobicity. This approach represents a significant advancement in the fabrication of durable hydrophobic coatings for demanding applications where resistance to harsh environments is essential. [8]
The CVD method involves vaporizing OTMS and exposing it to substrate surfaces in a controlled atmosphere, where hydrolysis and condensation reactions occur through interaction with adsorbed water layers. This technique is particularly valuable for creating patterned hydrophobic surfaces when combined with lithographic methods such as nano-imprint lithography (NIL) or high-resolution electron beam lithography (HREBL). The CVD approach enables precise spatial control over OTMS deposition, facilitating the creation of defined hydrophobic regions on substrates. [7]
Research has demonstrated that OTMS patterns created through atmospheric CVD exhibit high hydrophobicity with water contact angles of approximately 109°. These patterned surfaces enable selective deposition of nanoparticles through van der Waals interactions, with gold nanoparticles preferentially adhering to OTMS-functionalized regions rather than bare substrates. This selective deposition capability is valuable for nanotechnology applications, particularly in the fabrication of nanodevices where precise positioning of functional components is required. [7]
Diagram 1: OTMS Coating Mechanism: This diagram illustrates the fundamental chemical process of OTMS coating formation, involving hydrolysis of methoxy groups, substrate activation, and condensation through Si-O bond formation.
OTMS-based coatings consistently deliver exceptional water repellency across various deposition methods. The solid-state hydrolysis approach produces coatings with contact angles of 152° ± 1 and remarkably low contact angle hysteresis of 2° ± 1.1, indicating true superhydrophobic behavior. Such low hysteresis facilitates the self-cleaning effect where water droplets readily roll off the surface, carrying contaminants with them. The coral-like microcrystalline morphology generated through this process provides both the nano-scale roughness and low surface energy necessary to achieve the Cassie-Baxter state essential for superhydrophobicity. [8]
For CVD-deposited OTMS monolayers on silicon substrates, water contact angles of approximately 109° have been reported, which is consistent with well-organized self-assembled monolayers with densely packed methyl terminals. While lower than the superhydrophobic threshold of 150°, this level of hydrophobicity remains highly effective for many applications and facilitates selective nanoparticle deposition through differential surface interactions. The variation in reported contact angles highlights how deposition methods and resulting surface morphologies significantly influence the final wetting properties of OTMS-coated surfaces. [7]
The long-term stability of OTMS-based coatings in aqueous environments is a critical consideration for practical applications. Research on OTMS layers applied to polished aluminum alloy (AA2024) via dip-coating has demonstrated gradual decay of water-repellent properties during extended water immersion, attributed to slow hydrolysis of siloxane bonds grafting OTMS to the surface. However, specific processing conditions, particularly deposition in ethanol/water baths for 5 minutes, significantly enhance coating durability. The highest stability was observed for OTMS layers prepared on hydrated MnOx as an under-layer, suggesting that surface pretreatment plays a crucial role in determining coating longevity. [7]
Notably, crystallized superhydrophobic coatings fabricated via solid-state hydrolysis exhibit exceptional chemical resistance, maintaining their superhydrophobic properties even after 12 hours of exposure to highly corrosive media including 1 M HCl or NaOH solutions. This remarkable durability stems from the cross-linked polysilsesquioxane structure and crystalline organization of the alkyl chains, which provide both chemical inertness and thermodynamic stability. Such robust performance in harsh chemical environments significantly expands the potential application range of OTMS-based coatings to include chemical processing, marine, and industrial settings where resistance to aggressive media is required. [8]
OTMS coatings provide excellent corrosion inhibition when applied to metal substrates. Comparative studies on aluminum alloy 6063 have demonstrated that surface modification with OTMS solutions after laser texturing creates superhydrophobic films with outstanding anticorrosive properties. Among various trialkoxysilanes tested, including vinyltrimethoxysilane and octyltriethoxysilane, OTMS-based coatings delivered the best corrosion protection in electrochemical tests and salt spray chambers. The time until the appearance of the first corrosion damage (τcor) reached 32 days in salt spray testing, significantly outperforming other silane treatments. [6]
The exceptional corrosion protection afforded by OTMS coatings derives from their dual protective mechanism: creating a physical barrier that impedes electrolyte penetration to the metal surface, and establishing a superhydrophobic interface that minimizes direct contact with corrosive solutions. The long alkyl chains in OTMS facilitate the formation of densely packed monolayers with fewer defects, thereby enhancing the diffusion pathway for aggressive species like chloride ions. This combination of barrier properties and extreme water repellency makes OTMS an outstanding candidate for corrosion protection coatings in marine, automotive, and aerospace applications. [6]
Table 2: Performance Characteristics of OTMS-Based Hydrophobic Coatings
| Performance Attribute | Results | Test Conditions | Reference |
|---|---|---|---|
| Water Contact Angle | 152° ± 1 | Static contact angle measurement | [8] |
| Contact Angle Hysteresis | 2° ± 1.1 | Dynamic contact angle measurement | [8] |
| Acid Resistance | Maintains superhydrophobicity | 12 h exposure to 1 M HCl | [8] |
| Alkali Resistance | Maintains superhydrophobicity | 12 h exposure to 1 M NaOH | [8] |
| Corrosion Protection | τcor = 32 days | Salt spray test (ASTM B117) | [6] |
| Coating Thickness | ~2-100 nm (monolayers) | Varies with deposition method | [7] |
Diagram 2: Coating Fabrication Workflow: This diagram outlines the generalized workflow for preparing OTMS-based hydrophobic coatings, from substrate selection through method selection to final quality verification.
This protocol describes a solution-based deposition method for applying OTMS coatings to various substrates, particularly metals such as aluminum alloys. This approach has demonstrated effectiveness in creating hydrophobic surfaces with good corrosion resistance properties. [7] [6]
Materials Required:
Equipment Required:
Step-by-Step Procedure:
Substrate Preparation
Solution Preparation
Dip-Coating Process
Post-Treatment and Curing
Quality Assessment
This protocol describes a CVD approach for creating patterned OTMS monolayers on silicon substrates, enabling selective functionalization for nanotechnology applications and nanoparticle deposition. [7]
Materials Required:
Equipment Required:
Step-by-Step Procedure:
Substrate Patterning and Preparation
CVD Setup and Deposition
Post-Deposition Processing
Characterization and Validation
Successful implementation of OTMS-based hydrophobic coatings requires attention to several critical parameters that influence coating quality and performance. The following guidelines address common challenges and provide optimization strategies:
Incomplete Hydrophobicity: If contact angles are lower than expected, verify substrate cleanliness and surface hydroxylation. Inadequate cleaning leaves contaminants that interfere with OTMS bonding. Ensure proper catalysis of hydrolysis reactions through pH control in solution-based methods (optimal pH 4.5-5.0). Extend hydrolysis time in the deposition solution to ensure complete methoxy group conversion. [7] [6]
Coating Non-Uniformity: For solution-based methods, non-uniform coatings often result from improper withdrawal speeds or solution contamination. Optimize dip-coating parameters using a design of experiments approach. Filter solutions through 0.2 μm filters before deposition to remove particulates. Ensure consistent temperature during deposition and curing steps to minimize convection effects. [7]
Poor Adhesion and Durability: Coating delamination indicates inadequate substrate-coating bonding. Enhance surface activation through plasma treatment or piranha solution etching for silicon/glass substrates. For metals, consider conversion coatings or anodization to create more reactive surfaces. Implement gradual thermal curing cycles (ramping from room temperature to 120°C) to reduce internal stresses. [7] [6]
Slow Monolayer Formation in CVD: If CVD monolayer formation is inefficient, increase substrate temperature (up to 120°C) to enhance surface mobility of OTMS molecules. Optimize carrier gas flow rates to balance OTMS delivery and residence time. Introduce controlled amounts of water vapor (2-5% relative humidity) to promote hydrolysis without causing excessive polymerization. [7]
OTMS-based hydrophobic coatings find utility across diverse fields owing to their exceptional water repellency and tunable surface properties. Current applications span corrosion-resistant coatings for aluminum alloys in aerospace and automotive industries, anti-fogging treatments for optical surfaces, anti-fouling coatings for marine equipment, and hydrophobic barriers for cultural heritage preservation. The ability to create patterned hydrophobic domains through lithography-coupled CVD further enables microfluidic devices, lab-on-chip systems, and specialized sensors where controlled wetting is essential. [4] [6]
Future development directions include enhancing long-term stability in aqueous environments through improved bonding chemistries and multilayer approaches, developing stimuli-responsive coatings where wettability can be modulated by external triggers, and creating self-healing hydrophobic surfaces that can regenerate after physical damage. Combining OTMS with functional nanoparticles could yield multifunctional coatings with added capabilities such as antimicrobial activity, electrical conductivity, or enhanced mechanical robustness. The integration of OTMS chemistry with advanced manufacturing techniques like 3D printing may further expand application possibilities in customized components with precisely controlled surface properties. [8] [7]
OTMS requires careful handling to ensure personnel safety and maintain material integrity. The compound is classified as an irritant (Xi) with risk phrases R36/37/38 indicating irritation to eyes, respiratory system, and skin. Appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats should be worn during handling. Operations should be conducted in a well-ventilated area or fume hood to prevent inhalation of vapors. [4] [1]
OTMS is moisture-sensitive and undergoes gradual hydrolysis upon exposure to ambient humidity, which can compromise its effectiveness. Storage under inert atmosphere (nitrogen or argon) in sealed containers is essential for long-term stability. The released methanol during hydrolysis presents additional health concerns, requiring monitoring of workplace air quality when processing large quantities. Spills should be contained with absorbent materials and disposed of according to local regulations for silicon-containing compounds. [4] [2]
Octadecyltrimethoxysilane (OTMS) is an organosilane compound widely used for creating hydrophobic self-assembled monolayers (SAMs) on various substrates. These monolayers form spontaneously when surfaces are exposed to OTMS solutions through a process of chemisorption and self-organization [1]. SAMs of OTMS are particularly valuable in biomedical and microfluidic applications due to their ability to modify surface properties and influence biological interactions. The OTMS molecule consists of a long hydrophobic alkyl chain (C18) connected to a trimethoxysilane head group that reacts with hydroxylated surfaces, creating stable covalent bonds with substrates such as silicon, glass, and other oxides [2] [3].
The formation of OTMS SAMs occurs through a two-step process: an initial fast adsorption of molecules onto the substrate surface, followed by a slower organization into a more ordered structure [3]. This self-assembly process is driven by the combination of strong substrate-head group interactions and lateral van der Waals forces between adjacent alkyl chains, which promote the formation of closely packed, ordered domains [3]. The resulting monolayers can significantly alter the characteristics of the original surface, including wettability, chemical resistance, and biocompatibility [4] [5]. For researchers in drug development and biomedical engineering, OTMS SAMs provide a versatile platform for controlling cell-surface interactions, reducing non-specific adsorption, and creating patterned surfaces for advanced diagnostic devices.
Table 1: Essential chemicals and substrates for OTMS SAM formation
| Category | Specific Items | Specifications/Notes |
|---|---|---|
| Silane Compound | This compound (OTMS) | Purity >95%, store under inert atmosphere |
| Solvents | Anhydrous toluene or hexane | Water content <0.005% to prevent premature hydrolysis |
| Ethanol (absolute) | For cleaning and rinsing steps | |
| Isopropanol | Alternative cleaning solvent | |
| Substrates | Silicon wafers with native oxide | Standard 4-inch or custom sizes |
| Glass slides | Microscope grade, pre-cleaned | |
| Other oxide surfaces | TiO₂, Al₂O₃, etc. | |
| Cleaning Agents | Piranha solution | 3:1 H₂SO₄:H₂O₂ (EXTREME CAUTION) |
| Oxygen plasma | Alternative to piranha etching | |
| UV-ozone cleaner | Surface activation method |
Table 2: Essential equipment for OTMS dip-coating
| Equipment Category | Specific Items | Purpose/Key Features |
|---|---|---|
| Coating System | Programmable dip coater | Controlled withdrawal speeds (0.1-10 mm/s) |
| Manual immersion setup | Alternative for basic applications | |
| Reaction Environment | Nitrogen glove box | <0.1% humidity for optimal results |
| Sealed immersion containers | With PTFE lids to prevent moisture ingress | |
| Surface Preparation | Plasma cleaner | Surface activation and cleaning |
| UV-ozone system | Surface hydroxylation | |
| Hotplate/oven | Curing and annealing (50-120°C) | |
| Characterization | Contact angle goniometer | Wettability assessment (hydrophobicity) |
| Ellipsometer | Film thickness measurement | |
| AFM | Surface morphology and roughness |
Proper substrate preparation is critical for forming high-quality, uniform OTMS monolayers. The surface must be meticulously cleaned and hydroxylated to ensure sufficient silanol groups (Si-OH) are available for covalent bonding with the methoxysilane groups of OTMS [5]. For silicon and glass substrates, begin with a standard cleaning procedure using Hellmanex solution or detergent sonication, followed by thorough rinsing with deionized water. Next, employ one of the following advanced cleaning methods:
Piranha Treatment: Immerse substrates in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) to hydrogen peroxide (H₂O₂) for 20-30 minutes at room temperature. CAUTION: Piranha solution is extremely aggressive, reacts violently with organic materials, and must be handled with appropriate personal protective equipment (PPE) in a fume hood. After treatment, rinse extensively with deionized water and dry under a stream of nitrogen or inert gas [5].
Oxygen Plasma Treatment: Alternatively, expose substrates to oxygen plasma for 5-10 minutes at medium power (100-300W). This method effectively removes organic contaminants and creates a highly hydrophilic, hydroxylated surface without the safety concerns associated with piranha solution [2].
UV-Ozone Cleaning: Treat substrates for 15-30 minutes in a UV-ozone cleaner. This method is particularly suitable for temperature-sensitive substrates and provides effective surface activation with minimal equipment requirements [1].
Following the cleaning procedure, the substrate surface must be properly hydroxylated to ensure optimal bonding with OTMS molecules. For silicon and glass substrates, the native oxide layer typically provides sufficient silanol groups for SAM formation. However, additional hydroxylation can be achieved by:
Water Vapor Treatment: Expose cleaned substrates to water-saturated atmosphere for 20-40 minutes to enhance surface hydroxyl group density [1].
Chemical Hydroxylation: Treat with dilute hydrogen peroxide or ammonium hydroxide/hydrogen peroxide mixtures to increase surface silanol density, particularly for surfaces with minimal native oxide.
After hydroxylation, substrates should be used immediately for SAM formation or stored in a dry, clean environment to prevent contamination. The effectiveness of surface preparation can be verified by measuring the water contact angle, which should be less than 10° for properly cleaned and hydroxylated surfaces, indicating high hydrophilicity [2].
The OTMS solution preparation requires careful attention to solvent selection and concentration to ensure optimal monolayer formation. OTMS is highly susceptible to hydrolysis and premature polymerization in the presence of moisture, which can lead to inconsistent monolayer quality and particle formation [2] [3]. Follow this standardized procedure:
Work in a controlled humidity environment (<30% RH) or ideally within a nitrogen-filled glove box to minimize moisture exposure.
Prepare a 1-10 mM OTMS solution in anhydrous toluene. For most applications, 5 mM concentration provides optimal balance between formation kinetics and monolayer order. Calculate the required amount using the formula:
Alternatively, use anhydrous hexane as solvent, though toluene generally provides better solubility and monolayer organization.
Mix the solution gently by inversion (not shaking) to prevent introduction of moisture or bubble formation.
Use the solution within 2-4 hours of preparation to prevent significant hydrolysis and oligomerization, which compromise monolayer quality.
The immersion and withdrawal process is critical for determining monolayer quality and uniformity. The following procedure ensures reproducible SAM formation:
Pre-immersion Setup: Ensure the dip-coater is properly calibrated and leveled. Program the withdrawal speed based on desired film characteristics - typically 1-5 mm/s for OTMS SAMs.
Immersion: Slowly immerse the prepared substrate into the OTMS solution at a consistent speed of 2-3 mm/s, ensuring complete submersion without trapping air bubbles.
Dwell Time: Allow the substrate to remain immersed for 12-24 hours at room temperature. While alkanethiol SAMs on gold form within minutes, OTMS on oxide surfaces requires extended formation time for proper organization [3].
Withdrawal: Withdraw the substrate at a controlled, constant speed of 1-5 mm/s. Slower withdrawal speeds (1-2 mm/s) typically yield more ordered monolayers due to better organization during formation.
Initial Drying: After withdrawal, hold the substrate vertically in a clean, dry environment for 1-2 minutes to allow excess solution to drain.
Figure 1: Complete workflow for OTMS SAM formation via dip-coating
Following the dip-coating process, post-treatment steps are essential for completing the SAM formation and enhancing its stability:
Rinsing: Immediately after withdrawal and initial draining, rinse the substrate thoroughly with the same anhydrous solvent used in the solution preparation (toluene or hexane) to remove physisorbed molecules. Follow with a rinse in ethanol or isopropanol to remove residual solvent.
Drying: Dry the substrate under a stream of dry nitrogen gas to ensure complete solvent removal and prevent water condensation on the fresh monolayer.
Thermal Curing: Heat the substrate on a hotplate or in an oven at 60-110°C for 30-60 minutes. This thermal treatment enhances the condensation reaction between adjacent silanol groups and promotes cross-linking within the monolayer, significantly improving its stability and mechanical properties [2].
Optional Solvent Annealing: For improved molecular ordering, some protocols include exposure to solvent vapor (e.g., toluene) during the early stages of thermal treatment.
Table 3: Quality control metrics for OTMS SAMs
| Characterization Method | Optimal Results for Quality OTMS SAM | Indications of Poor Quality |
|---|---|---|
| Water Contact Angle | 100-115° [4] [2] | <95° (incomplete coverage) or >120° (multilayer) |
| Ellipsometry Thickness | 2.0-2.5 nm [3] | <1.5 nm (incomplete monolayer) or >3 nm (multilayer) |
| AFM Roughness (RMS) | <0.5 nm over 5×5 μm area | >1 nm (uneven coverage or contamination) |
| XPS Atomic Ratio | Si/C ratio consistent with OTMS stoichiometry | Deviations from expected composition |
| Visual Inspection | Uniform, defect-free appearance | Streaks, spots, or cloudy regions |
Comprehensive characterization is essential for verifying OTMS SAM quality and functionality. The following techniques provide complementary information about the monolayer:
Contact Angle Goniometry: Measure static water contact angles using a sessile drop method. High-quality OTMS SAMs typically exhibit contact angles of 100-115°, indicating the presence of a well-ordered methyl-terminated surface [4] [2]. Lower values suggest incomplete coverage, while higher values may indicate multilayer formation or contamination.
Spectroscopic Ellipsometry: Determine the monolayer thickness using a refractive index of 1.45 for the organic layer. Well-formed OTMS SAMs typically show thicknesses of 2.0-2.5 nm, consistent with a fully extended alkyl chain tilted from the surface normal [3].
Atomic Force Microscopy (AFM): Image the surface topography in tapping mode to assess uniformity and molecular order. High-quality SAMs show root-mean-square (RMS) roughness values below 0.5 nm over 5×5 μm scan areas. Molecular resolution imaging may reveal the ordered lattice of the methyl groups in well-formed monolayers [3].
X-ray Photoelectron Spectroscopy (XPS): Analyze the surface chemical composition, particularly the Si2p and C1s regions. The carbon-to-silicon ratio should correspond to the theoretical value for OTMS (approximately 18:1), and the binding energies should confirm the presence of covalent Si-O-substrate bonds [3].
Fourier Transform Infrared Spectroscopy (FTIR): Use reflection-absorption infrared spectroscopy (RAIRS) to examine the alkyl chain ordering. Well-ordered OTMS SAMs show strong CH₂ stretching vibrations at 2918 cm⁻¹ (asymmetric) and 2849 cm⁻¹ (symmetric), with minimal intensity at 2930 cm⁻¹, which would indicate gauche defects in the alkyl chains [3].
OTMS SAMs create persistently hydrophobic surfaces that influence biological interactions in predictable ways, making them valuable for specific biomedical applications. Understanding the relationship between surface properties and biological responses is crucial for implementing OTMS SAMs effectively in drug development research.
In microfluidic systems, OTMS SAMs serve as effective passivation layers against certain types of cellular adhesion under specific conditions. Research has demonstrated that OTMS-coated surfaces in microfluidic channels promote cell adhesion leading to restricted flow within a few minutes when exposed to glial cells [4]. This apparently counterintuitive result highlights the cell-type dependent response to hydrophobic surfaces and suggests that OTMS SAMs may be particularly suitable for applications where controlled cell adhesion is desired.
For microfluidic applications, the dip-coating process can be adapted by:
Selective Patterning: Using microcontact printing or photopatterning techniques to create defined OTMS-coated regions within microchannels [1].
Flow-Through Coating: Circulating OTMS solution through fabricated microchannels rather than immersion, ensuring uniform coverage of internal surfaces.
Multilayer Approaches: Combining OTMS with other SAMs in defined regions to create surface energy patterns that direct biological interactions.
Spatially controlled SAM formation enables the creation of surface patterns with defined chemical functionality for advanced assay platforms. OTMS can be patterned using several approaches:
Photopatterning: Expose OTMS SAMs to UV light through a photomask, which cleaves the alkyl chains in illuminated regions. These modified areas can then be back-filled with contrasting functional SAMs to create chemical patterns [1].
Microcontact Printing: Transfer OTMS to specific regions of a substrate using a polydimethylsiloxane (PDMS) stamp, followed by back-filling the unpatterned areas with a different SAM.
Dip-Pen Nanolithography: Directly write OTMS patterns with sub-micrometer resolution using an atomic force microscope (AFM) tip [6] [1].
These patterning approaches are particularly valuable for creating cellular microarrays, protein patterning surfaces, and directed cell adhesion platforms for high-content screening in drug discovery applications.
Table 4: Troubleshooting guide for OTMS SAM formation
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Contact Angle | Incomplete surface cleaning, insufficient hydroxylation, moisture contamination | Extend cleaning time, verify surface activation, ensure anhydrous conditions |
| Non-uniform Coating | Variable withdrawal speed, substrate contamination, solution aggregation | Use programmed dip-coater, improve cleaning, filter solution before use |
| Multilayer Formation | Excessive concentration, too long immersion, high humidity | Reduce concentration (1-5 mM), optimize immersion time, control humidity |
| Poor Adhesion | Incomplete curing, substrate mismatch, contamination | Increase cure temperature/time, verify substrate compatibility, enhance cleaning |
| Visible Defects | Particulate contamination, solvent impurities, bubble formation | Filter solvents, use cleanroom environment, control immersion speed |
Optimizing the OTMS dip-coating process for specific applications requires systematic parameter variation and careful characterization. Consider the following optimization strategies:
Withdrawal Speed Screening: Test speeds between 0.5-10 mm/s to find the optimal value for your specific substrate geometry and desired film properties. Slower speeds typically yield more ordered monolayers but may increase processing time.
Concentration Gradient: Prepare solutions with concentrations ranging from 0.5-20 mM to determine the optimal balance between formation kinetics and monolayer quality.
Immersion Time Series: Evaluate immersion times from 2-48 hours to identify the minimum time required for complete monolayer formation without excessive multilayer development.
Thermal Cure Optimization: Test curing temperatures between 50-150°C and times from 15 minutes to 2 hours to maximize monolayer stability without degrading the organic components.
When optimizing, change only one parameter at a time while keeping others constant to clearly identify effects. Always characterize optimized SAMs using multiple complementary techniques to verify overall quality and functionality.
Santa Barbara Amorphous-15 (SBA-15) is a highly ordered, mesoporous silica material characterized by its hexagonal pore structure, high surface area (typically ≥550 m²/g), and tunable pore diameter (ranging from 5 to 15 nm) [1] [2] [3]. Its surface is lined with silanol groups (Si–OH), which provide an excellent platform for functionalization with various organosilane compounds, thereby altering its surface properties and expanding its application potential [1] [4].
Functionalization with octadecyltrimethoxysilane imparts hydrophobic character to the SBA-15 surface. This modification is particularly valuable for applications such as the adsorption of organic pollutants and the controlled release of pharmaceutical compounds, as the long alkyl chains can interact strongly with non-polar molecules [5] [4]. These notes detail the protocol for synthesis, characterization, and application of C18-modified SBA-15.
The following diagram illustrates the workflow of the modification process and the subsequent confirmation techniques:
Figure 1: Workflow for SBA-15 modification and characterization.
Successful modification must be confirmed through a suite of characterization techniques. Key data and their interpretations are summarized below.
FTIR spectroscopy confirms the chemical bonding of the octadecyl group to the silica surface.
XRD is used to verify that the mesoporous structure remains intact after functionalization.
This analysis assesses changes in textural properties like surface area, pore volume, and pore size after modification.
Table 1: Typical Textural Properties of SBA-15 Before and After C18 Modification
| Property | Pristine SBA-15 [3] | C18-SBA-15 (Representative Changes) [4] |
|---|---|---|
| BET Surface Area (m²/g) | ≥ 550 | Decreases |
| Pore Volume (cm³/g) | ~1.46 | Decreases |
| Pore Diameter (nm) | 6 - 11 | Slightly reduced |
| Isotherm Type | Type IV | Type IV (maintained) |
C18-SBA-15 serves as an effective sorbent for the removal of hydrophobic contaminants from water.
The functionalized mesopores are suitable for hosting and controlling the release of pharmaceutical molecules.
Hydrophobic glass, a surface-engineered material that repels water, is achieved by treating common glass with specialized compounds like Octadecyltrimethoxysilane (ODTMS). This organosilane forms a durable, water-repellent monolayer on the glass surface, causing water to bead up and roll off rather than spread out [1]. This property is crucial in applications ranging from self-cleaning laboratory equipment to specialized diagnostic devices where contamination control and minimal maintenance are paramount [2] [3].
The core mechanism involves ODTMS molecules reacting with the hydroxyl groups (-OH) naturally present on a glass surface. This reaction creates strong covalent bonds (Si-O-Si), effectively capping the polar, water-attracting sites and presenting a dense layer of nonpolar, organic methyl groups to the environment. This layer shields the underlying polar glass, drastically reducing its surface energy and making it hydrophobic [1].
The process of creating a hydrophobic surface with ODTMS is a two-stage chemical reaction involving hydrolysis and condensation.
The resulting surface is covered with long, aliphatic octadecyl (C18) chains. These nonpolar, organic chains are "water-fearing" (hydrophobic) and are responsible for the observed repellency. The quality of this monolayer—its surface coverage, uniformity, and molecular density—directly determines the performance and durability of the hydrophobic coating [1].
The following diagram illustrates this chemical process and the resulting molecular structure on the glass surface.
This protocol details the procedure for creating a hydrophobic glass surface using ODTMS. The entire process should be conducted in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Table 1: Required Materials and Equipment
| Category | Item | Specifications / Notes |
|---|---|---|
| Glass Substrate | Microscope slides, coverslips, or glassware | Must be clean and free of contaminants |
| Chemical | This compound (ODTMS) | ≥95% purity recommended |
| Solvents | Toluene or Anhydrous Hexane | Anhydrous grade preferred |
| Solvents | Ethanol or Isopropanol | Laboratory grade |
| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | For piranha solution (EXTREME CAUTION) |
| Equipment | Plasma Cleaner (optional) | For high-performance applications |
| Equipment | Vacuum Desiccator or Oven | For drying and curing |
| Labware | Glass staining jars or Teflon containers | For solution immersion |
| Labware | Tweezers, beakers, measuring cylinders |
Glass Surface Pre-cleaning:
ODTMS Solution Preparation:
Surface Coating:
Post-coating Rinsing and Curing:
The workflow for this procedure is summarized in the diagram below.
To confirm successful ODTMS grafting and evaluate the quality of the hydrophobic coating, the following characterization methods are employed.
Table 2: Characterization Methods for ODTMS-Treated Glass
| Method | Parameter Measured | Expected Outcome for Quality Monolayer |
|---|---|---|
| Contact Angle Goniometry | Water Contact Angle (WCA) | Static WCA > 90°, typically 100°-120° [4]. Low hysteresis (<10°) indicates a uniform film. |
| Atomic Force Microscopy (AFM) | Surface Topography & Roughness | Smooth, uniform morphology with nanoscale features. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Elemental Composition | Increased Carbon (C) signal, decreased Silicon (Si) and Oxygen (O) signals from the underlying glass. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bond Identification | Appearance of peaks corresponding to C-H stretches (~2850-2960 cm⁻¹) from the alkyl chain. |
The performance of ODTMS can be contextualized by comparing it with other common surface treatments used in research.
Table 3: Comparison of Hydrophobic Glass Treatments
| Treatment / Chemical | Mechanism | Typical Water Contact Angle | Key Advantages | Limitations / Notes |
|---|---|---|---|---|
| ODTMS | Covalent siloxane monolayer | 100° - 120° [4] | Durable, chemically stable, resistant to rinsing. Long alkyl chain provides effective shielding [1]. | Requires anhydrous conditions for optimal performance. |
| HMDS (Hexamethyldisilazane) | Covalent siloxane monolayer | ~90° - 100° [4] | Faster reaction, common for vapor-phase deposition. | Less hydrophobic than ODTMS; shorter methyl groups provide less shielding [4]. |
| Fluorinated Alkyl Silanes | Covalent siloxane monolayer | >120° (Can be oleophobic) | Highest repellency; can be both hydrophobic and oleophobic [1]. | Significantly more expensive than ODTMS. |
| Silicone Oil (Passive Adsorption) | Physical adsorption at interface | Variable, often high | Simple application. | Non-permanent coating, can desorb or rearrange over time [4]. |
Research has demonstrated the practical performance differences. For instance, a study on vesicle interactions showed that Giant Unilamellar Vesicles (GUVs) ruptured much faster on ODTMS-modified glass (~110 ms) compared to HMDS-modified glass (~350 ms), indicating a higher degree of hydrophobicity and lower hydration for ODTMS [4].
Hydrophobic glass created via ODTMS treatment finds critical applications in scientific and pharmaceutical settings:
The table below summarizes two principal functionalization strategies for enhancing the moisture resistance of Metal-Organic Frameworks (MOFs), along with their key characteristics and performance outcomes.
| Functionalization Strategy | MOF Substrate | Key Reagents & Conditions | Mechanism of Action | Performance Outcomes | Key Advantages |
|---|
| Grafting Aliphatic Alkyl Chains [1] | • Ni(_2)[MPc(NH)(_8)] 2D c-MOF films (M=Cu, Ni) | • Reagent: Octadecyltrimethoxysilane (OTMS) • Method: Spin-coating + ammonia treatment [1] | • Forms hydrophobic surface layer. • Limits diffusion of water molecules into the MOF backbone [1]. | • Fast Recovery: Humidity sensing recovery time improved from ~50 s to ~10 s [1]. • High Performance: Methanol sensing with 36 s response and 13 s recovery [1]. • Polarity-Selective Sensing: Selective detection of polar VOCs like methanol [1]. | • Maintains crystallinity and porosity [1]. • Accelerates sensor recovery for humidity and VOCs [1]. • Enables high selectivity based on analyte polarity [1]. | | Biomimetic Catechol Polymerization [2] [3] | • HKUST-1 (Cu-paddlewheel SBUs) | • Reagents: 4-hepatdecyl-catechol (hdcat) or fluorinated-4-undecylcatechol (fdcat) [2] [3] • Conditions: Anaerobic, anhydrous chloroform, 70°C [2] | • Cu(II) sites catalyze catechol oxidation/polymerization on the crystal surface [2] [3]. • Forms a robust, hydrophobic coating [2]. | • Enhanced Hydrophobicity: Modified crystals float on water for several days; confirmed by contact angle measurements [2]. • Preserved Porosity: Underlying crystal structure and high surface area maintained [2]. | • One-step, post-synthetic modification [2]. • Does not compromise internal pore structure [2]. • Allows control over coating functionality (e.g., for VOC capture) [2]. |
The following protocol is adapted from research on phthalocyanine-based 2D conjugated MOF films [1].
Objective: To graft this compound (OTMS) onto Ni(_2)[MPc(NH)(_8)] films to impart surface hydrophobicity, thereby improving recovery speed in chemiresistive sensing of humidity and polar VOCs.
Materials:
Procedure:
The diagram below illustrates the process of OTMS functionalization and its effect on the MOF's interaction with water molecules.
The performance of silica-rubber nanocomposites heavily depends on dispersion quality and interfacial bonding. Key principles include:
The table below summarizes techniques used to analyze silica-rubber nanocomposites, which would be applicable for evaluating ODTMS-modified formulations.
| Characterization Method | Key Information Obtained | Experimental Insights from Literature |
|---|---|---|
| Spectroscopy (ATR-FTIR) | Interfacial bonding structure [6] | Identification of new spectral components suggests interfacial bonding part formation [6]. |
| Electron Microscopy (STEM-EELS) | Spatial distribution of chemical bonding [2] | Direct visualization of silane coupling agent at silica-rubber interface; distinguishes bonded from unbonded regions [2]. |
| Thermal Analysis (TGA) | Thermal and thermo-oxidative resistance [1] | Nanocomposites show significantly enhanced thermal resistance compared to raw rubber [1]. |
| Dynamic Mechanical Analysis | Viscoelastic properties, storage modulus [7] | Storage modulus increase from 4200 MPa to 7600 MPa with 4 wt% silica; higher activation energy indicates restricted polymer chain mobility [7]. |
| Bound Rubber Analysis | Strength of polymer-filler interaction [3] | Presence of an immobilized polymer layer at the filler surface; chains show different dynamics from bulk rubber [3]. |
This generalized workflow diagram integrates common steps from literature for preparing and analyzing rubber-silica nanocomposites.
To locate the specific information you need on ODTMS, I suggest you:
Octadecyltrimethoxysilane (OTS) is an alkyl silane used to impart durable hydrophobicity to surfaces. Its long carbon chain (C18) creates a non-polar interphase, making it a promising candidate for adsorbing hydrophobic organic contaminants like Phthalate Esters (PAEs) from aqueous solutions [1].
The diagram below outlines the proposed mechanism by which an OTS-modified surface could adsorb PAEs.
Diagram Title: Proposed Mechanism of PAE Adsorption on OTS-Modified Surfaces
This protocol provides a detailed methodology for creating OTS-modified surfaces and evaluating their efficiency in adsorbing PAEs.
Materials:
Procedure:
Materials:
Procedure:
q_e = (C_0 - C_e) * V / A
Where:C₀ and C_e are the initial and equilibrium PAE concentrations in the solution (mg/L).V is the volume of the solution (L).A is the surface area of the adsorbent (m²).Removal (%) = (C_0 - C_e) / C_0 * 100%The table below summarizes key physicochemical properties of OTS [1] and common PAEs [2] [3] relevant to adsorption studies.
Table 1: Properties of OTS and Common Phthalate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Property | Value / Note |
|---|---|---|---|---|
| OTS | C₂₁H₄₆O₃Si | 374.68 [1] | Density (g/mL) | 0.885 [1] |
| Boiling Point (°C/mmHg) | 170 / 0.1 [1] | |||
| Application | Forms ordered, hydrophobic SAMs on oxide surfaces [1]. | |||
| DBP | C₁₆H₂₂O₄ | 278.34 [3] | Water Solubility | Low |
| Log Kow | High (Estimated ~4.5) | |||
| DEHP | C₂₄H₃₈O₄ | 390.56 [3] | Water Solubility | Very Low |
| Log Kow | High (Estimated ~7.5) | |||
| DnOP | C₂₄H₃₈O₄ | 390.56 | Water Solubility | Very Low |
| Log Kow | High (Estimated ~8.0) |
Given the lack of direct studies on OTS for PAE adsorption, here are key considerations for researchers:
This application note is conceptual and predictive. The protocols and mechanisms are proposed based on the chemical properties of OTS and PAEs but have not been experimentally validated in the available search results. Researchers should treat this as a foundational framework for designing their own experimental studies.
Although a direct ODTMS procedure was not found, the search revealed other effective surface modification strategies that you can consider as a reference for developing your own protocol.
The table below summarizes the key features of the phosphate-PEG coating method for your reference.
| Coating Method | Key Features | Reported Outcome | Potential Application Reference |
|---|---|---|---|
| Phosphate-PEG Coating [1] | Two-step synthesis; strong phosphate-metal binding; biocompatible PEG layer. | Improved stability in solution; sustained drug release over 12 days; enabled stable dry powder storage. | Drug delivery systems |
Since a direct protocol is unavailable, the diagram below outlines a logical workflow for developing your own ODTMS coating procedure based on established silanization chemistry and MOF handling practices.
Dual-silane modification is an advanced surface engineering strategy that decouples the two primary functions of traditional silane coupling agents: hydrophobization and polymer coupling. This is achieved by grafting two different silanes onto a silica surface [1]:
This synergistic approach allows for independent optimization of silica dispersion and cross-linking activity, leading to enhanced mechanical and dynamic properties in composite materials like tire treads [1].
The table below summarizes the key properties of the silanes used in this protocol.
Table 1: Properties of Key Silanes
| Property | This compound (OTMS / C18) | 3-Mercaptopropyltrimethoxysilane (MPTS) |
|---|---|---|
| Chemical Name | This compound [2] | 3-Mercaptopropyltrimethoxysilane [1] |
| CAS Number | 3069-42-9 [2] | - |
| Molecular Formula | C₂₁H₄₆O₃Si [2] | - |
| Molecular Weight | 374.67-374.68 g/mol [3] [2] | - |
| Appearance | Colorless transparent liquid [2] | - |
| Boiling Point | 170 °C at 0.1 mmHg [2] | - |
| Density | 0.883-0.885 g/mL at 25°C [3] [2] | - |
| Refractive Index | 1.439 [3] [2] | - |
| Primary Function | Hydrophobization, dispersion [1] | Coupling agent [1] |
| Key Reactive Group | Methoxy (-OCH₃) | Methoxy (-OCH₃) & Thiol (-SH) |
The following section provides a step-by-step methodology for pretreating silica with OTMS and a mercaptosilane.
Step 1: Base Catalyst (DBU) Pre-loading
Step 2: Grafting of Mercaptosilane (MPTS)
Step 3: Grafting of Alkylsilane (OTMS/C18)
The following workflow diagram illustrates this three-step process.
A typical protocol for incorporating the dual-modified silica into a rubber matrix is as follows [1]:
The efficacy of the dual-silane system is demonstrated by measurable improvements in material properties.
Table 2: Performance of Rubber Composites with Dual-Modified Silica [1]
| Silane System | Alkyl Chain Length | tan δ @ 0°C (Wet Grip Indicator) | Dynamic Mechanical Analysis Observations |
|---|---|---|---|
| MPTS only (Reference) | - | 0.205 | Baseline performance |
| MPTS + Hexylsilane (C6) | Short | 0.237 | Significant improvement in wet grip indicator |
| MPTS + Dodecylsilane (C12) | Medium | - | - |
| MPTS + OTMS (C18) | Long | Maintained rolling resistance | Formation of a soft interface around silica fillers, which impacts polymer-filler dynamics |
Key findings from the research include:
The dual-silane modification protocol using OTMS and a mercaptosilane offers several key advantages:
Here are answers to specific issues researchers might encounter, based on experimental data.
FAQ 1: Why does the hydrophobicity of my ODTMS-coated surface decrease after prolonged water immersion?
The decrease in water contact angle is due to the gradual hydrolysis of the ODTMS layer over time. When immersed in water, the siloxane bonds (Si-O-Si) that graft the monolayer to the surface can break, allowing water to interact with the underlying substrate. This process leads to a loss of hydrophobic properties and can expose the substrate to local electrochemical corrosion [1] [2].
FAQ 2: How does the choice of under-layer affect the stability of an ODTMS coating in water?
Using an under-layer can significantly improve the durability of the ODTMS coating. Research indicates that a hydrated manganese oxide (MnOx) under-layer demonstrates the highest stability over time alongside a one-layer ODTMS sample prepared in an ethanol/water bath for 5 minutes [1] [2].
The table below summarizes the long-term stability data for different coating architectures on an aluminum alloy (AA2024) substrate:
| Sample Description | Under-Layer Used | ODTMS Bath Composition (v/v) | Initial Water Contact Angle (°) | Stability Performance |
|---|---|---|---|---|
| ODTMS, 5 min immersion | - | 9:1 (EtOH/H₂O) | 105.1 | Highest stability among one-layer samples [1] |
| ODTMS on conversion coating | Permanganate (PCC) | 9:1 (EtOH/H₂O) | 106.2 | Tested for durability [1] |
| ODTMS on silane under-layer | BTSE | 9:1 (EtOH/H₂O) | 104.4 | Tested for durability [1] |
| ODTMS on hydrated oxide | SiOx | 9:1 (EtOH/H₂O) | 110.8 | Tested for durability [1] |
| ODTMS on hydrated oxide | MnOx | 9:1 (EtOH/H₂O) | ~105 (inferred) | Highest stability over time [1] [2] |
FAQ 3: Can ODTMS be used sacrificially to protect another material from water?
Yes, the concept of a "sacrificial hydrolysis reaction" of ODTMS has been demonstrated. When an ODTMS layer is applied over a moisture-sensitive material (like the metal-organic framework HKUST-1), the ODTMS layer reacts with penetrating water molecules first. This sacrificial reaction consumes the water, thereby protecting the underlying material's structure from hydrolytic collapse and maintaining its performance over multiple wet-dry cycles [3].
For researchers looking to evaluate the water stability of their ODTMS coatings, the following workflow outlines a standard experimental approach based on published studies. This process helps in characterizing the coating's properties and tracking its degradation.
The key characterization techniques used in the workflow are:
Based on the research, here are concrete strategies to improve the water immersion stability of ODTMS monolayers:
The instability of OTMS coatings in water is primarily due to the hydrolysis of siloxane bonds (Si-O-Si or Si-O-M) that anchor the silane to the substrate. The following table outlines the main failure causes and corresponding solutions based on the latest research [1] [2].
| Failure Cause | Consequences | Evidence from Research | Recommended Solution |
|---|---|---|---|
| Poor Siloxane Bond Stability | Gradual hydrolysis in water, leading to coating detachment and loss of hydrophobicity. | XPS confirmed Si loss from surface; Water Contact Angle (CA) decreased over 1 month water immersion [2]. | Use an under-layer (e.g., BTSE, hydrated SiOx) to create a more stable, silane-friendly surface [2]. |
| Formation of Thick, Polymerized Networks | Weak, unstable multilayer formation prone to cohesive failure and hydrolysis [1]. | Literature notes uncontrolled reaction conditions lead to thick polymerized silane networks [1]. | Strictly control silane concentration and reaction time to promote a stable monolayer [1]. |
| Insufficient Surface Hydroxyl (-OH) Groups | Poor silane chemisorption, resulting in a weak, patchy coating. | Established silanization principle: binding requires surface hydroxyl groups [1]. | Perform rigorous surface activation (e.g., piranha solution, oxygen plasma) to maximize -OH group density [1]. |
| Presence of Moisture During Processing | Premature hydrolysis in solution, leading to uneven coating and poor adhesion. | Slightly soluble in chloroform; hydrolyzes slowly in the presence of moisture [3]. | Use anhydrous solvents and control ambient humidity during the coating process [3]. |
Here is a step-by-step methodology, adapted from research, for creating a stable OTMS coating on an aluminum alloy (AA2024) substrate [2]. This protocol emphasizes the critical steps to minimize hydrolysis.
1. Substrate Preparation (Cleaning & Polishing)
2. Surface Activation (Critical for -OH Group Formation)
3. Silane Solution Preparation
4. Dip-Coating Process
5. Post-Treatment and Curing
This workflow can be visualized in the following diagram:
Research indicates that applying a stable under-layer before OTMS can significantly improve long-term durability. The study found that an OTMS layer prepared on a hydrated MnOx (permanganate conversion coating) under-layer showed the highest stability over time [2].
To validate your coating's performance, you can conduct a long-term stability test as described in the research [2]:
For ethanol-water mixtures, the refractive index has a linear relationship with ethanol concentration within a specific range, providing a simple and effective method for quality control [1].
The table below shows the linear relationship between ethanol concentration and refractive index at different temperatures, based on experimental data. The slope (a) represents the change in refractive index per percent change in ethanol concentration [1].
| Temperature (°C) | Slope (a) | Reference Refractive Index (n₀) | Linear Concentration Range |
|---|---|---|---|
| 20 | 5.414 × 10⁻⁴ | 1.333 | 0% to 45% |
| 25 | 5.293 × 10⁻⁴ | 1.333 | 0% to 45% |
| 30 | 5.109 × 10⁻⁴ | 1.332 | 0% to 45% |
| 35 | 4.712 × 10⁻⁴ | 1.332 | 0% to 45% |
You can calculate the ethanol concentration (%v/v) at a specific temperature using the formula:
n = a × C + n₀
Where n is your measured refractive index, a is the slope from the table, C is the ethanol concentration, and n₀ is the reference refractive index for pure water [1].
The following diagram outlines the general workflow for preparing your ethanol-water bath and using refractive index as a quality control check.
Here are answers to common issues that researchers might encounter.
FAQ 1: Why is my ODTMS-coated sample starting to corrode after prolonged immersion in water?
FAQ 2: How can I improve the corrosion protection of ODTMS on light alloys like aluminum or magnesium?
FAQ 3: My ODTMS coating is not forming a uniform, hydrophobic layer. What could be wrong?
The following table summarizes key methodologies from recent studies that have successfully enhanced the corrosion resistance of ODTMS coatings.
| Method | Key Protocol Details | Performance Outcome |
|---|---|---|
| Using an Under-layer [1] | Apply a permanganate conversion coating (PCC) on AA2024 aluminum alloy, then apply ODTMS from ethanol/water bath (5 min). | Demonstrated higher stability over time during water immersion compared to a single ODTMS layer. |
| Laser Texturing + ODTMS [2] | Texture the surface of 6063 aluminum alloy with a laser to create micro-roughness. Subsequently modify with ODTMS solution. | Created a superhydrophobic film; best anticorrosive properties in this study, with 32 days to first corrosion in salt spray test. |
| pH Optimization [3] | Deposit the ODTMS coating on a ZE41 magnesium alloy from a bath with a pH of 5. | Achieved the maximum improvement in corrosion resistance as measured by electrochemical impedance spectroscopy in NaCl solution. |
The research suggests a systematic approach to developing a robust ODTMS coating process, which can be visualized in the following workflow:
This workflow synthesizes the key successful steps from the research:
This table addresses common challenges in creating durable hydrophobic layers.
| Problem & Phenomenon | Root Cause | Solution & Preventive Action |
|---|
| Incomplete Coverage: Water droplets absorb or form a film; low contact angle. [1] | • Insufficient precursor concentration. • Substrate not fully clean/activated. • Reaction time too short. | • Increase coating solution concentration. Improve substrate cleaning (O2 plasma, UV-Ozone, piranha etch). [1] • Optimize reaction/immersion time. | | Poor Adhesion/Delamination: Coating wipes off; fails wipe tests. [1] | • Weak bonding to substrate. • Low polymerization density. | • Apply an adhesion promoter (e.g., an intermediary layer via MVD method). [1] • Optimize reaction conditions (temperature, humidity, catalyst) for dense SAM formation. [1] | | Low Mechanical Durability: Coating loses hydrophobicity after abrasion/wiping. [1] | • Soft, nanoscale features easily damaged. • Low cross-linking density in the layer. | • Use a dual-layer process with a robust adhesion layer. [1] • Consider incorporating a top protective overcoat. | | Low Chemical Resistance: Performance degrades in specific solvents. [1] | • Chemical breakdown of non-inert components. • Defects in the SAM allowing liquid penetration. | • Use chemically inert precursors like perfluorinated organosilanes. [1] • Increase bonding density to reduce defects. [1] |
Q1: What is the most critical factor for achieving a durable hydrophobic layer? The bonding density of the self-assembled monolayer is paramount. A high-density, closely packed layer has fewer defects, which significantly improves its resistance against both liquid penetration and mechanical abrasion. [1]
Q2: How can I improve the bonding density of my OTMS layer? Bonding density can be enhanced by carefully controlling the reaction conditions. This includes ensuring the substrate is perfectly clean and activated, using an optimal reaction temperature, and employing a sufficient concentration of the OTMS precursor. The use of specific deposition methods like MVD can also facilitate the growth of a denser, more stable monolayer. [1]
Q3: My coating is hydrophobic initially but fails wipe tests. How can I fix this? Initial hydrophobicity indicates the presence of low-surface-energy molecules, while failure in wipe tests points to poor mechanical adhesion. The most effective solution is to use an in-situ adhesion layer as part of a dual-layer deposition process. This creates a stronger covalent bond between the substrate and the hydrophobic layer, drastically improving mechanical durability. [1]
Q4: Are there specific chemicals that can degrade OTMS layers? While perfluorinated organosilanes are known for being highly chemically inert, the resistance of an OTMS layer can vary. [1] Its stability depends on the final structure and bonding density of the layer you create. You should empirically test your specific coating against the solvents relevant to your application.
The following diagram outlines a general protocol for creating and testing the durability of a hydrophobic layer, synthesizing concepts from the available research.
Here are detailed protocols for the critical tests outlined in the workflow.
This test evaluates the coating's resistance to abrasion. [1]
This test assesses the coating's stability in various liquids. [1]
The information above is a robust starting point, but please be aware of its limitations for OTMS-specific work:
To advance your research, I suggest searching for:
"OTMS self-assembled monolayer protocol""octadecyltrimethoxysilane deposition parameters""long-term aging study OTMS" in academic databases like PubMed or Scopus.
The table below summarizes the key mechanisms behind the degradation of Octadecyltrimethoxysilane (ODTMS) films when in prolonged contact with water, along with the experimental evidence observed [1].
| Mechanism | Primary Cause | Observed Effects & Quantitative Data |
|---|---|---|
| Hydrolysis of Siloxane Bonds | Reaction with water molecules | Decrease in Water Contact Angle (WCA): Initial WCA of ~105° decreased over one month of water immersion [1]. |
| Loss of Surface Silicon | Detachment of hydrolyzed ODTMS molecules | XPS Analysis: Confirmed a measurable loss of silicon from the surface layer after immersion [1]. |
| Localized Electrochemical Corrosion | Underlying metal substrate exposed to water | SEM Imaging: Showed clear signs of local corrosion on one-layer ODTMS samples after immersion [1]. |
What is the primary cause of ODTMS film degradation in aqueous environments? The primary cause is the hydrolysis (chemical breakdown by water) of the siloxane (Si-O-) bonds that anchor the ODTMS molecules to the substrate. This process gradually severs the connection between the film and the surface, allowing water to penetrate and interact with the underlying material [1].
How can I improve the long-term stability of an ODTMS coating? Research indicates that using an under-layer can significantly enhance durability. The highest stability was demonstrated by an ODTMS layer prepared on a hydrated MnOx (permanganate conversion coating) under-layer. Furthermore, optimizing the deposition parameters, such as using an ethanol/water bath for 5 minutes, also improved the film's stability over time [1].
My ODTMS-coated sample has lost its hydrophobicity after water exposure. What has happened? The loss of hydrophobicity, measured by a decrease in the water contact angle, is a direct sign that the ODTMS layer has been compromised. This is likely due to hydrolysis, which changes the surface chemistry and roughness, allowing water to spread more easily. This visual change is corroborated by a measurable loss of silicon from the surface [1].
For a visual overview of the diagnostic process, the following workflow diagram maps out the key steps to identify the cause of ODTMS coating failure.
This protocol outlines a standard method for evaluating the long-term stability of ODTMS coatings in water, based on the research methodologies analyzed [1].
Objective: To quantitatively assess the resistance of an ODTMS film to hydrolysis and degradation during prolonged water immersion.
Materials:
Procedure:
Expected Outcome: A stable coating will maintain a high water contact angle with minimal change. A significant drop in the contact angle, coupled with SEM images showing corrosion and XPS data showing a loss of silicon, confirms coating degradation [1].
The diagram below illustrates the relationships between the core degradation mechanisms and the strategies to prevent them.
The core challenge in forming defect-free monolayers is efficiently managing the multiple, often interacting, process parameters. The conventional trial-and-error approach is inefficient and often yields suboptimal results [1].
A study on colloidal monolayers successfully used Bayesian Optimization to overcome this. This algorithm identified the optimal combination of six key parameters in just 13 iterations, achieving large-area defect-free domains [1]. The table below summarizes the parameters analyzed and their general impact, which can guide your OTMS experimentation.
| Parameter | Influence on Monolayer Quality |
|---|---|
| Surface Pressure | Increased pressure promotes close-packing of molecules. |
| Transfer Rate | An increased rate can improve domain formation. |
| Ethanol Concentration | Reduced concentration often leads to better outcomes. |
| pH of Subphase | Significant effect, highly dependent on particle size/chemistry; influences hydrolysis and condensation. |
| Particle Size | A key factor; optimal conditions are size-dependent. |
| Other Factors | Parameters like temperature or compression speed can also be significant. |
Multiple regression analysis from the study revealed that increased surface pressure and transfer rate, as well as reduced ethanol concentration, were common factors promoting domain growth. The effect of pH was one of the most significant but strongly dependent on particle size, a trend confirmed by zeta potential measurements [1].
The following workflow, adapted from the study, provides a detailed methodology you can implement to optimize your OTMS monolayers [1].
To implement this protocol in your lab:
While not specific to OTMS, here are answers to potential FAQs based on the principles of the optimization study and general monolayer science.
Q1: My OTMS monolayer is consistently incomplete or has low coverage. What are the key parameters to adjust? A: The Bayesian optimization study points to surface pressure, transfer rate, and subphase pH as being highly influential. You should systematically investigate these. Specifically, for OTMS, an older study confirmed that the kinetics of film growth and the formation of ordered domains are dependent on the subphase pH [2].
Q2: How can I reduce experimental variability and achieve more reproducible monolayers? A: The key is to move away from manual, empirical optimization. The Bayesian optimization approach is explicitly designed for this, as it makes the process data-driven and reproducible. Furthermore, ensure your Langmuir-Blodgett system is automated to maintain consistent control over parameters like compression speed and barrier position [1].
Q3: Are there faster techniques for forming OTMS monolayers compared to traditional Langmuir-Blodgett methods? A: Research on similar molecules suggests that spin-coating can be a very promising and fast method for creating highly ordered monolayer films. One study found that both spin-coating and the LB technique were effective for creating vertically oriented monolayers, while dip-coating resulted in only partial coverage [3]. You could explore spin-coating as a complementary technique.
Q1: What is the primary cause of ODTMS layer instability on AA2024?
Q2: How does the instability manifest experimentally?
Q3: Are there any preparation parameters that can improve layer stability?
Q4: What alternative strategies can improve the durability of the surface treatment?
The table below consolidates key quantitative findings from the search results to facilitate easy comparison of different coating configurations and their performance.
| Sample Description | Under-Layer Used | Initial Water CA (°) | Key Stability Findings |
|---|---|---|---|
| ODTMS (5 min, EtOH/H₂O) [1] | None | 105.1 | Showed the highest stability among one-layer samples during water immersion. |
| ODTMS on MnOx [1] | Hydrated MnOx | Not Specified | Demonstrated high stability over time, similar to the best one-layer sample. |
| ODTMS on SiOx [1] | Hydrated SiOx | 110.8 | Highest initial hydrophobicity; long-term stability in water not specified. |
| ODTMS (0.5 min, EtOH/H₂O) [1] | None | 104.4 | Lower stability compared to the 5-minute immersion sample. |
This section provides a detailed methodology, based on the search results, for creating ODTMS layers on AA2024 and testing their stability, as summarized in the workflow below.
1. Substrate Preparation [1]:
2. ODTMS Layer Formation [1]:
3. Stability Assessment [1]:
The search results also highlighted other effective surface treatments for AA2024 that could be considered as alternatives or under-layers for a hybrid approach:
The table below summarizes the key experimental data and properties of OTMS and octylsilane (TEOS) monolayers gathered from the search results.
| Aspect | Octadecyltrimethoxysilane (OTMS) | Octylsilane (Triethoxyoctylsilane, TEOS) |
|---|---|---|
| Alkyl Chain Length | Long (C18) [1] [2] | Short (C8) [3] |
| Formation Kinetics | Slow; complete gelation in 30 hours at air/water interface [2]. | Fast; complete within 8.5 hours in solution [3]. |
| Formation Process | Two-stage process: hydrolysis followed by condensation. Affected by pH, surface pressure [2]. | Two-stage process: fast attachment (16 min), slow molecular reorientation (~8.5 hours) [3]. |
| Molecular State & Order | Amorphous state when prepared by chemical vapor adsorption (CVA) [4]. | Reorientation from "lying-down" to "standing-up" state [3]. |
| Hydrophobicity (Water Contact Angle) | ~109° on SiO₂/Si substrates [2]. | Increases with reaction time during monolayer formation [3]. |
| Key Characterization Techniques | Molecular area isobars, Fluorescence microscopy [2]; GIXD, FT-IR, Contact Angle, AFM [4]. | FTIR, Water Contact Angle (WCA), AFM [3]. |
| Stability | Hydrolyzes slowly in contact with water, losing hydrophobicity over weeks [2]. | Information not available in search results. |
For a deeper understanding, here is more context on the experimental methods and conditions behind the data in the table.
OTMS Monolayer Formation at the Air/Water Interface [2]:
Octylsilane (TEOS) Monolayer Formation in Solution [3]:
Comparative Molecular State Analysis [4]:
The following diagram illustrates the general workflow and key differences in the formation process of the two silane monolayers, based on the experimental data.
To summarize the findings:
The table below summarizes key silanes mentioned in the literature, with a focus on the well-documented Bis-silane, BTSE.
| Silane Name | Type | Key Characteristics | Typical Application & Role | Reported Performance Data |
|---|---|---|---|---|
| BTSE (1,2-Bis(triethoxysilyl)ethane) [1] [2] [3] | Bis-silane | Dense, cross-linked siloxane network; enhances adhesion for subsequent layers; hydrophobic [1] [2]. | Used as a standalone pretreatment or as a base layer for other coatings (e.g., with APTES and PLGA) [2]. | Reduces corrosion current density by 3-4 orders of magnitude; provides superior resistance vs. mono-silanes [4] [3]. |
| APTES (3-Aminopropyltriethoxysilane) [2] | Mono-silane | Provides amine (-NH₂) functional groups for strong hydrogen bonding with organic topcoats (e.g., PLGA) [2]. | Often applied over a BTSE base layer to improve the adhesion of polymer coatings [2]. | Nano-scratch tests show PLGA coating adhesion is superior with BTSE-APTES pre-treatment vs. direct coating [2]. |
| Bis-sulfur Silane [4] [3] | Bis-silane | Forms dense Si-O-Me networks; exposes hydrophobic organic chains. | Used as a coupling agent in protective coatings. | Films from bis-sulfide silane provide lower water diffusivity and better performance than mono-silanes [3]. |
| General Organofunctional Silanes [5] [1] [3] | Mono/Bis-silane | Bifunctional: hydrolyzable group bonds to inorganic substrates; organofunctional group interacts with organic systems [5] [1]. | Act as adhesion promoters, coupling agents, and crosslinkers in composite materials and coatings [5]. | A viable, eco-friendly alternative to chromate pretreatments; effective at low concentrations (0.2–2.0 wt% solids) [1] [3]. |
The recognized performance of BTSE is backed by specific experimental methodologies and results.
The superior performance of bis-silanes like BTSE stems from their molecular structure and the dense, cross-linked network they form on metal substrates. The following diagram illustrates this corrosion protection mechanism.
This diagram shows how BTSE's multiple hydrolysable groups create a dense, cross-linked siloxane network bonded to the metal substrate, forming an effective hydrophobic barrier against corrosives [1] [2] [3].
The table below summarizes the key stability findings for ODTMS and ODTMS-based coatings from the available research:
| Aspect of Stability | Experimental Findings on ODTMS | Experimental Protocol / Conditions |
|---|
| Long-term Stability in Water | Hydrophobicity decreases during one month of water immersion due to gradual hydrolysis of the organosilane layer [1]. | Method: Dip-coating on AA2024 aluminum alloy. Analysis: Combined SEM, water contact angle measurements, and X-ray photoelectron spectroscopy (XPS) during immersion [1]. | | Corrosion Protection | Samples showed clear signs of local electrochemical corrosion after water immersion [1]. | Same as above [1]. | | Best Performing ODTMS Coatings | Highest stability shown by:
For Octadecyltrichlorosilane (OTS), the search results provide information on its thermal stability from other studies, which you can use for an indirect comparison:
| Compound | Aspect of Stability | Findings from Literature |
|---|---|---|
| OTS | Thermal Stability (on planar Si) | Densely packed monolayers are thermally stable up to 250 °C in air, with complete decomposition around 400 °C [1]. |
| OTS | Thermal Stability (on spherical SiO₂) | Enhanced stability observed, up to 350 °C in air, with complete decomposition around 600 °C [1]. |
The following diagram illustrates the experimental workflow used to evaluate ODTMS stability in the primary study [1]:
The search results indicate a key difference in the stability testing focus. The available data for ODTMS primarily concerns its long-term hydrolytic stability in water, which is critical for applications like anti-corrosion or anti-icing coatings [1]. In contrast, the data for OTS referenced in the literature specifically addresses its thermal stability [1].
The table below summarizes the fundamental differences between OTMS and APTMS, which dictate their distinct applications in research and industry.
| Property | APTMS (3-Aminopropyltrimethoxysilane) | OTMS (Trimethoxyoctylsilane) |
|---|---|---|
| Chemical Structure | H₂N-(CH₂)₃-Si(OCH₃)₃ | CH₃-(CH₂)₇-Si(OCH₃)₃ |
| Reactive Group | Primary amine (-NH₂) | Octyl group (C8-alkyl chain) |
| Key Characteristic | Polar, hydrophilic, provides a reactive site for further chemistry [1]. | Non-polar, hydrophobic, creates a passive, inert surface [1]. |
| Primary Application | Linker molecule: Creates a reactive surface for attaching biomolecules, catalysts, or other functional layers [1] [2] [3]. | Passivation layer: Creates hydrophobic surfaces to control wetting, reduce fouling, or hinder electron transfer [1]. |
| Example Use Case | • Functionalizing FTO electrodes for biosensors [1]. • Capping ZnO nanoparticles for reduced toxicity and bioconjugation [2]. • Grafting DNA probes onto paper-based devices [3]. | • Modifying FTO electrodes to create a barrier for electron transfer [1]. |
A direct comparison on Fluorine-doped Tin Oxide (FTO) electrodes highlights how these silanes influence electrochemical properties. The following table synthesizes experimental data from the search results [1].
| Experimental Parameter | Unmodified FTO | FTO/APTMS | FTO/OTMS | FTO/APTMS_OTMS (Mixed) |
|---|---|---|---|---|
| Electron Transfer Kinetics (from EIS/CV) | Fast (baseline) | Moderately Hindered | Significantly Hindered | Intermediate |
| Surface Wettability (Contact Angle) | Hydrophilic | Hydrophilic (amino group) | Hydrophobic (alkyl chain) | Intermediate |
| Effect of Modification Time | - | Minimal effect between 16h and 72h [1]. | - | - |
| Key Finding | - | The amino group allows some charge transfer and enables further functionalization. | The long alkyl chain acts as a strong insulating barrier. | Properties can be tuned by mixing silanes. |
To ensure reproducibility, here are the detailed methodologies for surface modification and characterization as described in the search results.
Surface Cleaning and Activation:
Silanization:
Post-treatment:
The workflow below summarizes the key stages of a surface modification and characterization experiment.
To choose between OTMS and APTMS, consider the final application's goal.
Choose APTMS if your goal is to create a functional, reactive surface. Its primary amino group is a versatile handle for covalently attaching a wide range of molecules, including proteins, DNA probes, and fluorescent dyes. This makes it ideal for developing biosensors, diagnostic devices, and targeted nanoparticles [1] [2] [3]. APTMS layers are more hydrophilic and permit a degree of controlled charge transfer.
Choose OTMS if your goal is to create a stable, passive, and insulating layer. Its long alkyl chain makes surfaces highly hydrophobic, which is useful for creating corrosion-resistant coatings, controlling wetting behavior, or intentionally creating a barrier to electron transfer on electrodes [1]. In toxicology, OTMS-like alkyl layers can reduce non-specific interactions and modulate cellular uptake.
The following diagram illustrates the logical decision process for selecting the appropriate silane.
The table below summarizes the key characteristics and experimental findings for ODTMS and Permanganate Conversion Coatings based on recent studies.
| Feature | ODTMS (Octadecyltrimethoxysilane) Coating | Permanganate Conversion Coating (PCC) |
|---|---|---|
| Coating Type | Organosilane-based hydrophobic layer [1] | Inorganic conversion coating [2] |
| Primary Function | Provides hydrophobicity and water repellency [1] | Improves corrosion resistance and promotes adhesion for organic coatings [2] |
| Stability in Aqueous Environments | Gradual hydrolysis and loss of hydrophobicity over several weeks of water immersion [1] [3]. | Acts as a stable under-layer; improves the durability of overlying coatings like ODTMS [1]. |
| Corrosion Protection Performance | Not stable as a standalone layer; local corrosion occurs after immersion [1]. Optimal at deposition pH of 5 for Mg alloys [4]. | High stability; adding surfactants (e.g., Triton-X-100) can increase protection efficiency to 93.7% on steel [5]. |
| Key Experimental Data | • Initial Water Contact Angle: ~104°-111° [1]. • Coating Degradation: Decrease in contact angle and loss of silicon from surface layer after immersion, confirmed by XPS/SEM [1]. | • Coating Morphology: Becomes more compact and less porous with surfactants, confirmed by SEM/EDX [5]. • Electrochemical Performance: Improved charge transfer resistance (EIS) and anodic inhibition behavior (Polarization) [5]. | | Notable Combinations | Shows highest durability when applied over a hydrated MnOx (from PCC) under-layer [1]. | Used effectively as an under-layer for ODTMS top-coats [1]. Can be modified with surfactants or chitosan for enhanced properties [5] [6]. |
Here is a deeper dive into the key experiments and methodologies cited in the comparison.
This study systematically assessed the long-term stability of ODTMS coatings in contact with water.
This research focused on improving the performance of a Permanganate-Phosphate Conversion Coating (PPC) on steel using neutral surfactants.
The diagram below illustrates the degradation process of a single-layer ODTMS coating and the enhanced protection mechanism when combined with a PCC under-layer, as revealed by the studies.
While the search results provide robust data on metal protection, translating these findings to drug development requires careful consideration.
To bridge the gap between industrial coating data and pharmaceutical applications, you could:
The table below summarizes experimental findings that highlight the advantages of using dual silanes, drawing parallels from materials science research.
| System Characteristics | Single Silane System | Dual Silane System (Concept & Evidence) |
|---|---|---|
| Surface Functionalization | Single functionality (e.g., coupling OR hydrophobization) [1]. | Decoupled roles: One silane for coupling, another for hydrophobization/dispersion [2]. |
| Filler Dispersion | Can be suboptimal; particles may agglomerate [3]. | Superior dispersion; reduced particle agglomeration leading to more homogeneous material [2] [3]. |
| Interfacial Properties | A single, often rigid interface between filler and matrix [2]. | A soft interface can be created, improving stress distribution and dynamic mechanical properties [2]. |
| Mechanical Performance | Good improvement over untreated fillers [4]. | Tailorable performance; can enhance key indicators (e.g., wet-grip in rubber) without compromising others (e.g., rolling resistance) [2]. |
| Experimental Evidence | APTES-modified silica in bitumen showed agglomeration at higher loadings [3]. | APTES+GPTMS modified silica in bitumen showed better dispersion, enhanced anti-aging, and improved low-temperature properties [3]. |
To ensure your guide is reproducible, here are the methodologies from the key studies supporting the dual-silane approach.
This study demonstrates the application in bitumen, a non-polymeric organic matrix [3].
This protocol is highly relevant for creating a robust organic-inorganic interface [2].
The core advantage of the dual-silane approach is the separation of surface functions. The following diagram illustrates this conceptual workflow for modifying a nanoparticle, which could be applied to a material like a Metal-Organic Framework (MOF) for drug delivery.
When applying these concepts to drug development, consider the following aspects that require further investigation:
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